Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a benzothiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin derivative with benzenesulfonyl chloride under basic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfonamide derivative with the benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of enzymes such as cholinesterases and lipoxygenases.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds also feature a benzodioxin ring and a sulfonamide group and are studied for their antibacterial and enzyme inhibitory activities.
6-Acetyl-1,4-benzodioxane: This compound has a similar benzodioxin structure and is used in various organic synthesis applications.
Uniqueness
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the fluorine atom on the benzothiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H14FNO6S2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3 |
InChI Key |
LBDDETRNVBMPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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